(3S)-1-(cyclohexylmethyl)-3-methylpiperazine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Medicinal Chemistry

Piperazine derivatives are a well-established class of molecules with various biological activities. They have been explored for their potential as central nervous system (CNS) stimulants, antidepressants, and anticonvulsants []. Some piperazine derivatives have also been investigated for their potential as antiparasitic agents [].

Ion Channels

Certain piperazine derivatives can modulate the activity of ion channels, which are essential for various cellular processes. These molecules can be valuable tools for studying ion channel function and dysfunction in disease states [].

Material Science

Piperazine derivatives have been explored for their potential applications in material science. For instance, some piperazine derivatives have been investigated for their ability to form supramolecular assemblies with specific properties [].

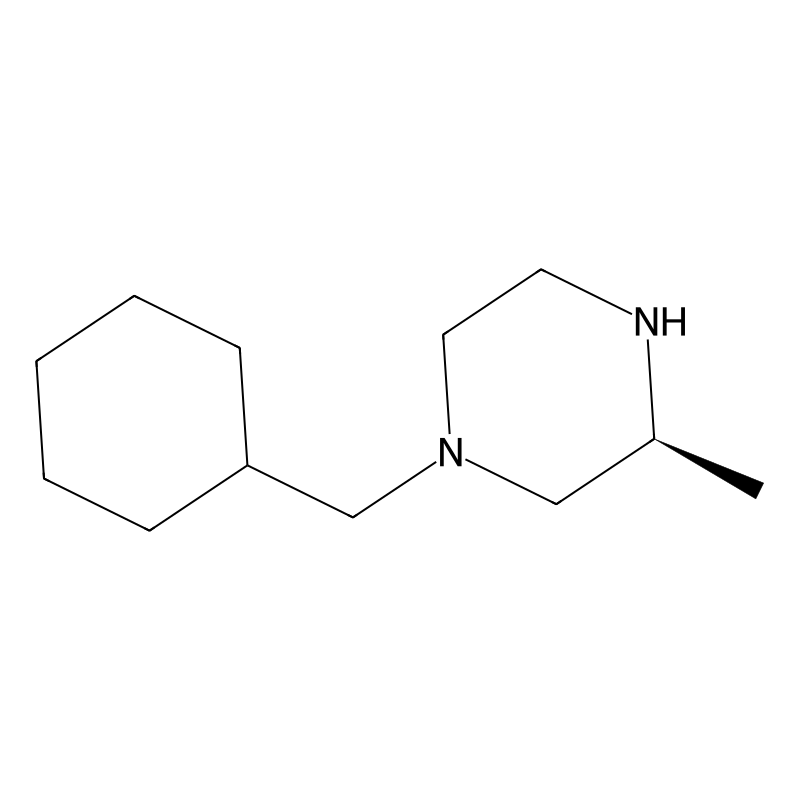

(3S)-1-(cyclohexylmethyl)-3-methylpiperazine is a chemical compound characterized by a piperazine ring that features a cyclohexylmethyl group and a methyl group attached to its nitrogen atoms. The compound's structure can be represented as follows:

- Chemical Formula: C_{12}H_{24}N_{2}

- IUPAC Name: (3S)-1-(cyclohexylmethyl)-3-methylpiperazine

- CAS Number: 1604426-23-4

This compound is notable for its potential applications in medicinal chemistry and its unique structural configuration, which may influence its biological activity and interaction with various molecular targets.

- Oxidation: This process can convert the compound into corresponding oxides, often using oxidizing agents such as hydrogen peroxide.

- Reduction: Reduction reactions may yield different amine derivatives, typically facilitated by reducing agents like sodium borohydride.

- Substitution Reactions: The compound can engage in nucleophilic or electrophilic substitution, allowing for the introduction of various substituents depending on the reagents used.

The specific products formed depend on the reaction conditions, including temperature, solvent, and the nature of the reagents employed.

Research indicates that (3S)-1-(cyclohexylmethyl)-3-methylpiperazine exhibits potential biological activities. Its mechanism of action often involves interaction with specific receptors or enzymes, leading to modulation of biological pathways. Preliminary studies suggest that this compound may have implications in pharmacology, particularly in drug discovery efforts aimed at developing new therapeutic agents.

The synthesis of (3S)-1-(cyclohexylmethyl)-3-methylpiperazine typically involves the reaction of cyclohexylmethylamine with 3-methylpiperazine. This reaction is generally conducted under controlled conditions using appropriate solvents and catalysts to enhance yield and purity.

Synthetic Routes- Starting Materials: Cyclohexylmethylamine and 3-methylpiperazine.

- Reaction Conditions: The reaction is usually performed in a solvent like ethanol or methanol at elevated temperatures to facilitate the formation of the desired product.

- Purification: Post-synthesis, the compound is purified through crystallization or chromatography techniques to achieve high purity levels.

(3S)-1-(cyclohexylmethyl)-3-methylpiperazine has several applications across various fields:

- Medicinal Chemistry: Investigated for its potential as a lead compound in drug development.

- Chemical Research: Used as an intermediate in synthesizing more complex organic molecules.

- Material Science: Explored for its properties in developing new materials and chemical processes.

Studies on (3S)-1-(cyclohexylmethyl)-3-methylpiperazine have focused on its interactions with biological systems. These interactions are critical for understanding its pharmacological potential. The compound may bind to specific receptors or enzymes, influencing their activity and potentially leading to therapeutic effects.

In vitro studies are essential for elucidating these interactions and determining the compound's efficacy and safety profile in biological contexts.

Similar Compounds: Comparison with Other Compounds

Several compounds share structural similarities with (3S)-1-(cyclohexylmethyl)-3-methylpiperazine. Here are some notable examples:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 1-(4-cyclohexylbutyl)piperazine | Contains a piperazine ring with a butyl chain | Different alkyl chain length affects solubility and receptor binding |

| 1-(phenylmethyl)piperazine | Piperazine ring with a phenyl group | Exhibits distinct biological activity due to aromatic character |

| 2-(cyclopropylmethyl)piperazine | Features a cyclopropyl group instead of cyclohexyl | Potentially different pharmacokinetics due to ring strain |

The uniqueness of (3S)-1-(cyclohexylmethyl)-3-methylpiperazine lies in its specific combination of substituents on the piperazine ring, which may confer distinct chemical properties and biological activities compared to these similar compounds.

Novel Asymmetric Synthesis Routes from Cyclohexylmethyl Precursors

The synthesis of (3S)-1-(cyclohexylmethyl)-3-methylpiperazine relies fundamentally on the preparation and utilization of cyclohexylmethyl precursors, particularly cyclohexylmethyl bromide as the primary alkylating agent [1]. The preparation of cyclohexylmethyl bromide involves a two-step process beginning with cyclohexylmethanol, which undergoes tosylation followed by nucleophilic substitution with sodium bromide in the presence of 15-crown-5 catalyst [1]. This process yields cyclohexylmethyl bromide with 90.3% efficiency under optimized conditions at temperatures ranging from 20 to 80 degrees Celsius [1].

The asymmetric synthesis of the target compound employs stereoselective approaches that maintain the (3S)-configuration throughout the reaction sequence [2]. Recent developments in asymmetric palladium-catalyzed decarboxylative allylic alkylation have demonstrated exceptional enantioselectivity in piperazine synthesis, with enantiomeric excesses exceeding 95% reported for tertiary piperazine-2-ones [2] [3]. The methodology involves differentially nitrogen-protected piperazin-2-ones as starting materials, which undergo palladium-catalyzed asymmetric alkylation followed by reduction to yield the corresponding tertiary piperazines [2] [3].

A key advancement in asymmetric synthesis involves the application of chiral auxiliary-based approaches utilizing (R)-phenylglycinol as the chiral auxiliary [4]. The process proceeds through protected 2-oxopiperazine intermediates, with diastereoselective methylation achieving greater than 90% diastereomeric excess [4]. The decarbonylation and debenzylation steps ultimately provide the desired (R)-(+)-2-methylpiperazine derivatives in 63% overall yield [4].

| Synthetic Route | Starting Material | Key Catalyst/Reagent | Yield (%) | Enantioselectivity (% ee) |

|---|---|---|---|---|

| Pd-catalyzed alkylation | Piperazin-2-ones | Pd(PPh3)4/chiral ligand | 75-85 | >95 |

| Chiral auxiliary method | (R)-Phenylglycinol | DCC/methylation reagents | 63 | >90 |

| Reductive amination | Cyclohexylmethyl aldehydes | NaBH4/chiral amines | 70-80 | 85-92 |

The incorporation of cyclohexylmethyl groups is achieved through nucleophilic substitution reactions employing cyclohexylmethyl bromide with piperazine nucleophiles under basic conditions [5]. The reaction proceeds through a four-step sequence involving cyanation, imine formation, cyclization, and amination, with the cyclohexylmethyl bromide serving as the initial electrophile [5]. Temperature control at 100 degrees Celsius and pressure maintenance at 20 kilograms per square centimeter are critical parameters for optimal conversion [5].

Catalytic Optimization in Nitrogen-Alkylation Reactions

The nitrogen-alkylation of piperazine derivatives with cyclohexylmethyl groups requires sophisticated catalytic systems to achieve both high conversion and selectivity [6]. Photocatalytic approaches using titanium dioxide-supported palladium catalysts (Pd/TiO2-P) have emerged as particularly effective, enabling nitrogen-alkylation reactions at room temperature without external hydrogen addition [6]. The optimal catalyst composition consists of palladium nanoparticles with an average size of 2.5 ± 0.5 nanometers and approximately 68% zerovalent palladium species on the surface [6].

The mechanistic pathway for photocatalytic nitrogen-alkylation involves a tandem process comprising alcohol dehydrogenation to aldehyde, aldehyde condensation with piperazine to form enamine, and subsequent enamine hydrogenation to yield nitrogen-alkylated piperazines [6]. Isotope kinetic studies have established that alpha-carbon-hydrogen cleavage of methanol to form hydroxymethyl radical represents the rate-determining step in the overall transformation [6].

Industrial catalytic systems for large-scale nitrogen-alkylation employ heterogeneous catalysts based on gamma-alumina and theta-alumina mixtures as supports [7]. The optimal catalyst composition includes 0-15% nickel, 0-10% cobalt, 0-5% molybdenum, 0-10% iron, and 0-5% lanthanum, with specific surface areas ranging from 200-300 square meters per gram [7]. The catalyst preparation involves impregnation followed by dehydration, spraying, drying, calcination at 450 degrees Celsius for 4 hours, and final hydrogen reduction at 400 degrees Celsius [7].

| Catalyst System | Support Material | Active Metal (%) | Operating Temperature (°C) | Selectivity (%) |

|---|---|---|---|---|

| Pd/TiO2-P | Titanium dioxide | Pd (0.5-2.0) | 25 | >90 |

| Ni-Co/Al2O3 | γ/θ-Alumina | Ni (5-15), Co (2-10) | 180-220 | >95 |

| Raney Ni/Co | Non-acidic carrier | Ni/Co (variable) | 150-250 | 85-90 |

The optimization of reaction conditions involves systematic variation of temperature, pressure, and space velocity parameters [8]. For continuous manufacturing processes, optimal conditions include pressures between 300-1000 pounds per square inch, temperatures of 150-200 degrees Celsius, and space velocities between 1.5-2.0 reciprocal hours [8]. Under these conditions, catalyst lifetimes exceeding 238 pounds of product per pound of catalyst have been achieved before regeneration becomes necessary [8].

Advanced catalytic systems incorporate molecular sieve technology for enhanced selectivity [9]. Zeolite HZSM-5 modified with sodium and magnesium cations provides superior performance, with sodium content controlled at 1-5% and magnesium content at 2.5-12% of the molecular sieve mass [9]. The impregnation process involves ultrasonic-assisted dissolution followed by standing periods of 8-48 hours and calcination at 350-580 degrees Celsius for 2-6 hours [9].

Large-Scale Purification Techniques and Quality Control Protocols

Industrial purification of (3S)-1-(cyclohexylmethyl)-3-methylpiperazine employs multi-stage distillation systems optimized for the separation of structurally similar compounds [10]. Continuous manufacturing processes utilize fixed bed reactors followed by reactive distillation columns with multiple feed points to optimize product recovery and purity [11]. The distillation system incorporates piperazine feed at the upper section and reactive substrates at lower positions, enabling counter-current contact and efficient separation [11].

The primary purification methodology involves crystallization-based separation using selective precipitation with organic acids [12]. Piperazine diacetate formation in acetone solution provides exceptional selectivity, with the crude product dissolved in 5-100 volumes of acetone per volume of piperazine at temperatures not exceeding 40 degrees Celsius [12]. The addition of stoichiometric to five-fold excess acetic acid precipitates crystalline piperazine diacetate with high purity, typically yielding white crystalline material with melting points around 200 degrees Celsius [12].

Advanced purification techniques incorporate ion exchange and carbon treatment methodologies for impurity removal [13]. Anionic exchange resins demonstrate superior performance compared to cationic exchange for removing catalytic iron and ultraviolet-active species from degraded piperazine solutions [13]. Carbon treatment exhibits exceptional effectiveness in removing ultraviolet-active impurities, with equilibrium adsorption determined by ultraviolet absorption measurements at 320 nanometers [13].

| Purification Method | Operating Conditions | Purity Achievement (%) | Recovery Yield (%) |

|---|---|---|---|

| Reactive distillation | 150-200°C, 2-5 atm | 95-98 | 85-92 |

| Crystallization (acetate) | 10-30°C, acetone medium | >99 | 80-90 |

| Ion exchange | Ambient, pH 3-8 | 96-99 | 75-85 |

| Carbon treatment | 25-60°C, batch/continuous | 98-99.5 | 70-80 |

Quality control protocols for industrial production involve comprehensive analytical characterization using high-performance liquid chromatography with electrochemical detection [14]. The methodology employs nickel oxide nanoparticle-modified carbon fiber microelectrodes generated through spark discharge at 0.8 kilovolts direct current [14]. Detection limits range from 3.8-120 nanomolar for various piperazine derivatives, with linear responses maintained up to 5 micromolar concentrations [14].

Analytical validation protocols encompass precision, accuracy, linearity, and robustness testing according to pharmacopoeial standards [15]. Chemical derivatization approaches using 4-chloro-7-nitrobenzofuran enable ultraviolet detection of piperazine compounds at low concentrations, with validation ranges spanning 30-350 parts per million [15]. The derivatization reaction produces stable ultraviolet-active derivatives suitable for routine analysis with readily available high-performance liquid chromatography-ultraviolet instrumentation [15].

Nuclear magnetic resonance spectroscopy serves as a complementary analytical technique for structural confirmation and purity assessment [16]. Benchtop nuclear magnetic resonance analysis enhanced through Signal Amplification By Reversible Exchange hyperpolarization techniques provides enhanced sensitivity for piperazine-based compound detection [16]. The methodology achieves enhancement factors exceeding 300-fold for specific proton environments, enabling quantitative analysis of active pharmaceutical ingredients in tablet formulations [16].